Home > Products > Screening Compounds P41576 > Tau Peptide (379-408) Trifluoroacetate
Tau Peptide (379-408) Trifluoroacetate - 1246357-53-8

Tau Peptide (379-408) Trifluoroacetate

Catalog Number: EVT-6428249
CAS Number: 1246357-53-8
Molecular Formula: C142H229F3N44O48
Molecular Weight: 3377.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tau Peptide (379-408) Trifluoroacetate is a synthetic peptide derived from the tau protein, which plays a significant role in neurodegenerative diseases, particularly Alzheimer's disease. This peptide sequence is crucial for studying tau's function and its pathological forms, especially in the context of tauopathies where hyperphosphorylation leads to neurofibrillary tangles.

Source and Classification

This peptide is classified under neuropeptides and is primarily sourced through chemical synthesis methods. It is often utilized in research settings to explore tau protein interactions and mechanisms of action in neurological disorders. The trifluoroacetate salt form is commonly used to enhance solubility and stability during experiments .

Synthesis Analysis

Methods and Technical Details

The synthesis of Tau Peptide (379-408) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), a widely used technique that allows for the sequential addition of amino acids to a growing peptide chain. The process includes:

  1. Resin Preparation: The synthesis begins with a resin that has a functional group to which the first amino acid is attached.
  2. Amino Acid Coupling: Each amino acid is activated (often using coupling reagents like HATU or DIC) and then added to the resin-bound peptide.
  3. Deprotection Steps: Protective groups on the amino acids are removed at specific stages to allow further reactions.
  4. Cleavage from Resin: Once the desired sequence is achieved, the peptide is cleaved from the resin using trifluoroacetic acid, which also removes side-chain protecting groups.
  5. Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (HPLC) .

This method allows for high purity and yield, essential for biological applications.

Molecular Structure Analysis

Structure and Data

The molecular formula for Tau Peptide (379-408) Trifluoroacetate is C68H111F3N20O23C_{68}H_{111}F_3N_{20}O_{23}, with a molecular weight of approximately 1519.70 g/mol .

The structure includes a sequence of amino acids that contribute to its function:

  • Sequence: H-Arg-Glu-Asn-Ala-Lys-Ala-Lys-Thr-Asp-His-Gly-Ala-Glu-Ile-Val-Tyr-Lys-Ser-Pro-Val-Val-Ser-Gly-Asp-Thr-Ser-Pro-Arg-His-Leu-OH
    This sequence reflects critical regions involved in tau's interaction with other proteins and its role in cellular processes.
Chemical Reactions Analysis

Reactions and Technical Details

Tau Peptide (379-408) can participate in various biochemical reactions, particularly involving phosphorylation, which alters its conformation and function. The phosphorylation of serine residues within this peptide sequence can lead to changes in tau's binding properties, promoting aggregation into toxic forms associated with Alzheimer's disease .

In vitro studies often assess these reactions using techniques such as:

  • Fluorescence polarization to measure binding affinities.
  • Isothermal titration calorimetry to evaluate thermodynamic parameters of interactions.
Mechanism of Action

Process and Data

The mechanism by which Tau Peptide (379-408) exerts its effects primarily revolves around its interactions with other proteins involved in neuronal signaling pathways. When phosphorylated, it can disrupt normal tau functions, leading to hyperphosphorylation-induced aggregation.

Research indicates that specific phosphorylation sites within this peptide are critical for its pathological role:

  • The phosphorylation at serine residues 396 and 404 has been shown to enhance tau's propensity to form aggregates .

These aggregates are implicated in synaptic dysfunction and neurodegeneration.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tau Peptide (379-408) Trifluoroacetate exhibits several notable physical and chemical properties:

  • Density: Approximately 1.3g/cm31.3\,g/cm^3
  • Boiling Point: Roughly 1939°C1939\,°C at 760 mmHg
  • Flash Point: About 1126.4°C1126.4\,°C
  • LogP: -2.13, indicating hydrophilicity .

These properties influence its solubility and stability in biological systems.

Applications

Scientific Uses

Tau Peptide (379-408) Trifluoroacetate finds extensive applications in scientific research:

  • Drug Development: It serves as a model for developing therapeutic agents targeting tau-related pathologies.
  • Biochemical Assays: Used in assays to study protein-protein interactions involving tau.
  • Vaccine Development: Investigated as a potential component in immunotherapies aimed at eliciting an immune response against pathological tau forms .

Through these applications, researchers aim to better understand tau's role in neurodegenerative diseases and develop effective treatments.

Molecular Characterization & Pathological Relevance

Structural Determinants of Phosphorylation at Ser396/Ser404

Tau peptide (379-408) encompasses the critical phosphorylation sites Ser396 and Ser404 within the microtubule-binding region (MTBR) of full-length tau (2N4R isoform). This sequence adopts a dynamic conformational equilibrium between random coil and β-structure, with phosphorylation driving a shift toward pathologic β-sheet propensity [4] [8]. The di-phosphorylated state (pSer396/pSer404) stabilizes a rigid β-strand conformation through electrostatic repulsion between phosphate groups, as revealed by X-ray crystallography of antibody-peptide complexes. This conformation exposes hydrophobic residues (e.g., Val404, Leu408) that facilitate aberrant protein-protein interactions [4].

Mass spectrometry studies of human tauopathies demonstrate that dual phosphorylation at these sites is significantly elevated in Alzheimer’s disease (AD) insoluble fractions compared to other tauopathies (e.g., PSP, CBD). AD brains show 12–72-fold higher levels of MTBR-containing aggregates, with pSer396/pSer404 tau exhibiting the greatest increase [9]. The structural basis for this specificity lies in the phospho-priming mechanism: phosphorylation at Ser404 enhances kinase accessibility to Ser396, creating a cooperative modification cascade that promotes tau aggregation .

Table 1: Impact of Phosphorylation States on Tau Peptide (379-408) Conformation

Phosphorylation SiteStructural ConformationAggregation PropensityDetected In
None (S396/S404)Random coil dominantLowControl brains
Mono-phospho (pS404)Partial β-strandModerateAll tauopathies
Di-phospho (pS396/pS404)Stable β-archHighAD >> PSP/CBD

Epitope Mapping & Antigenic Conformation Analysis

The residues 379-408 constitute a dominant immunogenic epitope targeted by therapeutic antibodies. Monoclonal antibodies (mAbs) like 4E6G7 and 6B2G12 exhibit distinct binding profiles: 4E6G7 is phospho-selective (requires pSer404), while 6B2G12 is phospho-conformational, binding both phosphorylated and non-phosphorylated peptides through recognition of a structural motif stabilized by residues 404–408 (SPRHL) [4]. Crystal structures of Fab-peptide complexes reveal that antigen binding involves:

  • A deep 10Å hydrophobic pocket accommodating Leu408
  • Salt bridges with Arg406
  • Hydrogen bonding with Ser404 backbone atoms [4]

Competitive ELISAs show that phosphorylation at Ser396 disrupts binding of conformation-sensitive mAbs unless Ser404 is also phosphorylated, confirming epitope masking by single-site modifications. Therapeutic antibodies like those in patents WO2021005019 and WO2020260722 target the di-phosphorylated β-strand conformation, with affinities (KD) ranging from 10⁻⁸–10⁻¹⁰ M for pSer396/pSer404 tau [2] [6]. This specificity enables selective clearance of pathological tau without engaging native tau.

Table 2: Antibody Binding Profiles Against Tau (379-408) Epitopes

AntibodyPhospho-SpecificityKey Binding ResiduesStructural Conformation Recognized
4E6G7pS404-dependentArg406, pSer404Extended β-strand
6B2G12Phospho-conformationalPro405, Leu408β-arch with hydrophobic core
8B2pS404-enhancedSer404, Leu408Linear with C-terminal bend

Role in Tau Oligomerization & Cross-β Architecture Formation

Tau peptide (379-408) drives oligomer nucleation via the formation of stable cross-β interfaces. Cryo-EM studies identify residues 306–311 (VQIVYK) as the core of the initial amyloid nucleus, but residues 379–408 facilitate lateral extension through di-phosphorylation-induced β-strand stacking [7] [8]. The peptide’s C-terminal segment (SPRHL) forms hydrophobic clusters with Leu408, enabling template-assisted growth of oligomers. This process is accelerated by:

  • Anionic surfaces (e.g., RNA, fatty acids) that neutralize positive charges
  • Oxidative crosslinking via Cys322 disulfide bonds
  • Dual phosphorylation creating a stable β-arch template [7] [9]

In AD brains, tau oligomers containing phosphorylated 379-408 sequences are enriched in synaptic terminals, correlating with mitochondrial dysfunction. Mass spectrometry detects doubly/triply phosphorylated peptides (e.g., pSer396/pSer404/pSer422) exclusively in AD soluble fractions, suggesting this region initiates toxic oligomer propagation [9]. The peptide’s role in seeding is further evidenced by its ability to accelerate full-length tau aggregation in vitro, forming β-sheet-rich filaments observable via thioflavin T fluorescence [7] [8].

Properties

CAS Number

1246357-53-8

Product Name

Tau Peptide (379-408) Trifluoroacetate

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C142H229F3N44O48

Molecular Weight

3377.6 g/mol

InChI

InChI=1S/C140H228N44O46.C2HF3O2/c1-16-69(10)108(180-122(213)85(39-41-102(196)197)164-111(202)70(11)158-99(192)58-154-115(206)87(51-76-56-150-63-156-76)168-126(217)91(55-104(200)201)172-134(225)109(73(14)188)181-121(212)82(30-19-22-44-143)163-112(203)71(12)159-117(208)80(28-17-20-42-141)162-113(204)72(13)160-123(214)89(53-98(145)191)170-120(211)84(38-40-101(194)195)165-114(205)79(144)27-23-45-152-139(146)147)133(224)179-105(66(4)5)130(221)171-86(50-75-34-36-78(190)37-35-75)124(215)166-81(29-18-21-43-142)119(210)175-94(61-186)136(227)184-48-26-33-97(184)129(220)177-107(68(8)9)132(223)178-106(67(6)7)131(222)174-93(60-185)116(207)155-59-100(193)161-90(54-103(198)199)127(218)182-110(74(15)189)135(226)176-95(62-187)137(228)183-47-25-32-96(183)128(219)167-83(31-24-46-153-140(148)149)118(209)169-88(52-77-57-151-64-157-77)125(216)173-92(138(229)230)49-65(2)3;3-2(4,5)1(6)7/h34-37,56-57,63-74,79-97,105-110,185-190H,16-33,38-55,58-62,141-144H2,1-15H3,(H2,145,191)(H,150,156)(H,151,157)(H,154,206)(H,155,207)(H,158,192)(H,159,208)(H,160,214)(H,161,193)(H,162,204)(H,163,203)(H,164,202)(H,165,205)(H,166,215)(H,167,219)(H,168,217)(H,169,209)(H,170,211)(H,171,221)(H,172,225)(H,173,216)(H,174,222)(H,175,210)(H,176,226)(H,177,220)(H,178,223)(H,179,224)(H,180,213)(H,181,212)(H,182,218)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,229,230)(H4,146,147,152)(H4,148,149,153);(H,6,7)/t69-,70-,71-,72-,73+,74+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,105-,106-,107-,108-,109-,110-;/m0./s1

InChI Key

JHZRZJHNUGVRBV-YYFYSCIDSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC5=CN=CN5)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC5=CN=CN5)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.